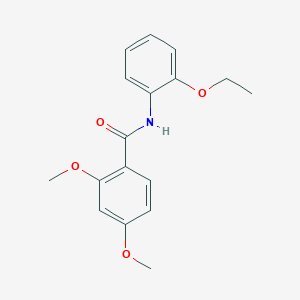

N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide

Description

N-(2-Ethoxyphenyl)-2,4-dimethoxybenzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group attached to a 2-ethoxyphenylamine moiety. The ethoxy group at the ortho position of the phenyl ring and the 2,4-dimethoxybenzamide core are critical for its interactions in chemical and biological systems.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-4-22-15-8-6-5-7-14(15)18-17(19)13-10-9-12(20-2)11-16(13)21-3/h5-11H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBUIJNKPKQOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353504 | |

| Record name | N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-10-5 | |

| Record name | N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide typically involves the reaction of 2-ethoxyaniline with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as bromine or other halogens, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can yield brominated derivatives, while reduction with LiAlH4 can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Compounds similar to N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide have been studied for their anticancer properties. Research indicates that benzamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, structural modifications can enhance their binding affinity to cancer-related targets, potentially leading to improved therapeutic outcomes. The compound's design allows for interaction with specific enzymes or receptors involved in cancer progression, making it a candidate for further investigation in anticancer drug development.

1.2 Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These actions suggest that this compound could be beneficial in treating inflammatory diseases by modulating immune responses.

Biological Interaction Studies

3.1 Binding Affinity Assessments

Understanding the binding interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantitatively assess these interactions. Such studies provide insights into how structural variations influence binding affinity and biological efficacy.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-methoxyphenyl)-3,4-dimethoxybenzamide | Methoxy group at para position | Known for stronger anticancer activity |

| N-(3-methylphenyl)-2,6-dimethoxybenzamide | Methyl substitution at ortho position | Exhibits enhanced anti-inflammatory effects |

| N-(2-hydroxyphenyl)-3-methoxybenzamide | Hydroxyl group instead of ethoxy | Potentially better solubility in biological systems |

This table illustrates how variations in substituents can impact the biological activity and properties of benzamide derivatives.

Future Research Directions

Further empirical studies are necessary to fully establish the efficacy and mechanism of action of this compound. Investigations should focus on:

- In vivo studies to assess therapeutic effects in disease models.

- Exploration of synergistic effects when combined with other therapeutic agents.

- Detailed pharmacokinetic profiling to understand absorption, distribution, metabolism, and excretion (ADME) properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide with similar compounds:

Key Observations :

- Lipophilicity : The ethoxy group in the target compound increases logP compared to methoxy derivatives but remains lower than sec-butyl-substituted analogues (e.g., 3.98 in ).

- Hydrogen Bonding: The 2,4-dimethoxybenzamide core provides three H-bond acceptors (methoxy groups and carbonyl), while substituents like aminoethyl () introduce additional H-bond donors.

Structural Validation :

SAR Insights :

- The 2,4-dimethoxybenzamide scaffold is critical for aromatic stacking and H-bonding.

- Substituents on the phenyl ring (e.g., ethoxy vs. chloro) modulate electronic effects and steric bulk, influencing target selectivity.

Biological Activity

N-(2-ethoxyphenyl)-2,4-dimethoxybenzamide is a synthetic compound belonging to the class of substituted benzamides. Its unique structure, featuring an ethoxy group and two methoxy groups, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer and anti-inflammatory properties, supported by empirical studies and data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be represented as follows:

Anticancer Properties

Substituted benzamides have been recognized for their potential anticancer activities. Preliminary studies suggest that this compound may exhibit inhibitory effects on tumor cell proliferation. The specific mechanisms through which this compound operates remain to be fully elucidated but may involve modulation of signaling pathways critical for cancer cell survival and proliferation.

Case Studies

- In Vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study showed that certain benzamide derivatives induced apoptosis in breast cancer cells by triggering cell cycle arrest at the G1 phase .

- In Vivo Models : Research involving xenograft models has indicated that benzamide derivatives can effectively reduce tumor size without significant toxicity to healthy tissues .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Substituted benzamides are known to inhibit pro-inflammatory cytokines and pathways associated with inflammation.

- Cytokine Inhibition : Similar compounds have been shown to reduce levels of interleukin (IL)-1β and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .

- Modulation of NF-κB Pathway : The presence of methoxy groups in the structure may enhance the compound's ability to inhibit the NF-κB signaling pathway, which is often activated in inflammatory diseases.

Comparison with Related Compounds

The biological activity of this compound can be compared with other substituted benzamides:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-methoxyphenyl)-3,4-dimethoxybenzamide | Contains a methoxy group at the para position | Known for stronger anticancer activity |

| N-(3-methylphenyl)-2,6-dimethoxybenzamide | Methyl substitution at the ortho position | Exhibits enhanced anti-inflammatory effects |

| N-(2-hydroxyphenyl)-3-methoxybenzamide | Hydroxyl group instead of ethoxy | Potentially better solubility in biological systems |

This table illustrates how variations in substituents influence biological activity and therapeutic applications.

Future Research Directions

The specific biological activity of this compound requires further empirical studies to establish its efficacy and elucidate its mechanisms of action. Future research should focus on:

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles.

- Mechanistic Studies : Investigating the pathways influenced by this compound in both cancerous and inflammatory contexts.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.